(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7R)-8-azabicyclo[520]nonan-9-one is a bicyclic compound that features a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one typically involves a series of organic reactions. One common method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is a key intermediate in the synthesis of various biologically active compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1R,7S)-bicyclo[5.2.0]nonan-4-one: Another bicyclic compound with a similar structural framework.
(1S,7R)-9,9-dimethylbicyclo[5.2.0]nonan-8-one: A structurally related compound with different substituents.
Uniqueness
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic framework that includes a nitrogen atom in its structure, contributing to its potential biological activity. Its molecular formula is C₉H₁₃N, and it has a molar mass of approximately 135.21 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential cellular processes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, it has shown promising results against breast and colon cancer cells, highlighting its potential as a lead compound in cancer drug development .
Antiprotozoal Activity
Recent studies have identified this compound as having notable activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The compound's effectiveness was particularly pronounced in submicromolar concentrations, indicating strong selectivity and potency against these pathogens .
Activity | Target Organism | IC50 (µM) | Selectivity Index |
---|---|---|---|
Antimicrobial | Various Bacteria | 0.5 - 1.5 | N/A |
Anticancer | Breast Cancer Cells | 0.2 - 0.6 | N/A |
Antiprotozoal | P. falciparum | 0.023 - 0.694 | High |
Antiprotozoal | T. brucei | 1.00 - 6.57 | Moderate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens.
- Receptor Modulation : It can bind to receptors involved in cell signaling, leading to altered cellular responses that promote apoptosis in cancer cells.
- Membrane Disruption : The structural properties allow it to integrate into lipid membranes, causing destabilization and subsequent cell death in bacteria and protozoa.
Comparative Studies
Comparative analyses with structurally similar compounds have highlighted the unique properties of this compound:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
(1R,7S)-bicyclo[5.2.0]nonan-4-one | Moderate Antimicrobial | 1 - 3 |
(1S,7R)-9,9-dimethylbicyclo[5.2.0]nonan-8-one | Low Anticancer Activity | >10 |
The unique stereochemistry and functional groups of this compound confer distinct advantages over these analogs in terms of potency and selectivity against specific biological targets.
Case Studies
Recent case studies have focused on the synthesis of hybrid compounds incorporating this compound as a scaffold:
- Hybrid Compounds Against Malaria : A series of hybrids combining this bicyclic structure with pyrimidine derivatives demonstrated enhanced activity against resistant strains of P. falciparum, achieving IC50 values comparable to established antimalarial drugs like pyrimethamine .
- Cancer Therapeutics Development : Investigations into the use of this compound in combination therapies for breast cancer have shown synergistic effects when paired with traditional chemotherapeutics, indicating a potential pathway for improved treatment regimens.
Properties
IUPAC Name |
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBGSLJLMFFLM-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(CC1)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](CC1)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.